3-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5(4H)-isoxazolone
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Description
3-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C17H12ClNO4 and its molecular weight is 329.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0454856 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic and Theoretical Studies
Crystallographic and theoretical studies have been conducted on arylidene-isoxazolone compounds, revealing insights into their molecular geometry, vibrational frequencies, and electronic structures. These studies utilize density functional theory (DFT) to compare experimental data with theoretical models, aiding in the understanding of the structural properties and potential applications of these compounds (Brancatelli et al., 2011).
Antimicrobial Activity
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, a series of novel imidazole bearing isoxazole derivatives exhibited potential antimicrobial properties. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Lipase and α-Glucosidase Inhibition
Research into heterocyclic compounds derived from isoxazolone-based structures has shown significant bioactivity, including lipase and α-glucosidase inhibition. These studies suggest potential therapeutic applications for metabolic disorders and highlight the versatility of these compounds in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Insecticidal Activity
Isoxazolone compounds have also been explored for their insecticidal properties, with studies showing the effect of different configurations and derivatives on the activity against common pests. This research provides a basis for developing new insecticides with specific action mechanisms (Hasan et al., 1996).
Antitubercular Activity
Investigations into the structure-activity relationship and mechanism of action of certain isoxazolone derivatives have identified compounds with potent antitubercular activities. These studies are crucial for the development of new treatments for tuberculosis, indicating the therapeutic potential of isoxazolone derivatives in infectious disease treatment (Samala et al., 2014).
Properties
IUPAC Name |
(4E)-3-(4-chlorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-9-10(2-7-14(15)20)8-13-16(19-23-17(13)21)11-3-5-12(18)6-4-11/h2-9,20H,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXCIMKSKKNYEL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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